2-Naphthaleneethanol

描述

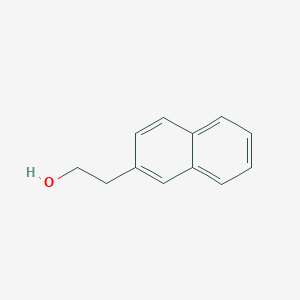

Structure

3D Structure

属性

IUPAC Name |

2-naphthalen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9,13H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZANYLMPFRUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163998 | |

| Record name | 1-(2-Naphthyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485-07-0 | |

| Record name | 2-Naphthaleneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1485-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Naphthyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthaleneethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Naphthyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalen-2-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthaleneethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35GBR3X2UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Naphthaleneethanol: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthaleneethanol, a derivative of naphthalene, is a chemical compound of interest in various scientific disciplines, including organic synthesis and toxicology. Its aromatic naphthalene core and reactive hydroxyl group make it a versatile molecule for chemical modifications and a subject of study in metabolic pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological relevance.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, characterization, and application in research and development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O | [1] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 66-68 °C | [1] |

| Boiling Point | 180-184 °C at 15 mmHg | [1] |

| Solubility | Soluble in toluene. | [1] |

| CAS Number | 1485-07-0 | [1] |

| InChI Key | VCZANYLMPFRUHG-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C2C=C(C=CC2=C1)CCO | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. Key spectral data are summarized in the following tables.

Table 2: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 3H | Ar-H |

| 7.52 - 7.42 | m | 3H | Ar-H |

| 3.88 | t | 2H | -CH₂-OH |

| 3.05 | t | 2H | Ar-CH₂- |

| 1.65 | br s | 1H | -OH |

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 136.2 | Ar-C |

| 133.7 | Ar-C |

| 132.2 | Ar-C |

| 128.3 | Ar-CH |

| 127.8 | Ar-CH |

| 127.6 | Ar-CH |

| 127.4 | Ar-CH |

| 126.1 | Ar-CH |

| 125.6 | Ar-CH |

| 125.4 | Ar-CH |

| 63.5 | -CH₂-OH |

| 39.2 | Ar-CH₂- |

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3100 | Strong, Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1601, 1508 | Medium | Aromatic C=C stretch |

| 1050 | Strong | C-O stretch |

Table 5: Major Mass Spectrometry Fragments of this compound (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 172 | 35 | [M]⁺ |

| 141 | 100 | [M - CH₂OH]⁺ |

| 115 | 20 | [C₉H₇]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are intended to serve as a guide for laboratory practice.

Synthesis of this compound by Reduction of 2-Naphthaldehyde

This protocol describes a common method for the synthesis of this compound via the reduction of 2-naphthaldehyde.

Materials:

-

2-Naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-naphthaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1 eq) to the solution in portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Methods

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz

-

Pulse Program: Standard proton acquisition

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled carbon acquisition

-

Number of Scans: 512-1024

-

Relaxation Delay: 2-5 seconds

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: FTIR spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-500

Biological Significance and Metabolic Pathway

While this compound itself has not been extensively studied for direct pharmacological activity, it plays a significant role as a metabolite in the bioactivation of 2-methylnaphthalene, a component of polycyclic aromatic hydrocarbons (PAHs).[3] The metabolic conversion of 2-methylnaphthalene to reactive intermediates is a critical process in understanding its toxicity.

The metabolic pathway involves the initial hydroxylation of 2-methylnaphthalene by cytochrome P450 enzymes to form 2-naphthalenemethanol.[3] This intermediate can then undergo further metabolism, such as sulfation, to form a reactive electrophile that can covalently bind to cellular macromolecules like proteins, leading to cellular damage and toxicity.[3]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, synthetic and analytical protocols, and biological relevance of this compound. The data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. While its direct biological activities may be limited, its role as a key metabolite in the toxicology of 2-methylnaphthalene underscores its importance in environmental and health sciences. Further research may yet uncover novel applications and biological interactions of this versatile naphthalene derivative.

References

An In-depth Technical Guide to 2-Naphthaleneethanol: Molecular Structure and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of 2-Naphthaleneethanol. It is intended to serve as a foundational resource for professionals in research and development who are working with or have an interest in this compound.

Molecular Identity and Structure

This compound, also known by its IUPAC name 2-(naphthalen-2-yl)ethanol, is an aromatic alcohol.[1][2] Its structure consists of a naphthalene bicyclic aromatic system bonded to an ethanol group at the C2 position of the naphthalene ring.

The molecular formula for this compound is C₁₂H₁₂O .[1][3][4] This formula indicates a composition of twelve carbon atoms, twelve hydrogen atoms, and one oxygen atom. The compound has a molecular weight of approximately 172.22 g/mol .[1]

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

References

Spectroscopic Elucidation of 2-Naphthaleneethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Naphthaleneethanol (CAS No: 1485-07-0), a key intermediate in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the structural characterization and analysis of this compound.

Spectroscopic Data Summary

The structural identity of this compound is confirmed by the following spectroscopic data. The quantitative data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.78 |

| Aromatic Protons | 7.76 |

| Aromatic Protons | 7.626 |

| Aromatic Protons | 7.44 |

| Aromatic Protons | 7.41 |

| Aromatic Protons | 7.303 |

| -CH₂- (adjacent to OH) | 3.854 |

| -CH₂- (adjacent to naphthalene) | 2.955 |

| -OH | 1.84 |

Table 1: ¹H NMR chemical shifts for this compound.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

| Assignment | Chemical Shift (ppm) |

| Aromatic C | 136.2 |

| Aromatic C | 133.6 |

| Aromatic C | 132.3 |

| Aromatic C | 128.2 |

| Aromatic C | 127.9 |

| Aromatic C | 127.6 |

| Aromatic C | 127.4 |

| Aromatic C | 126.0 |

| Aromatic C | 125.5 |

| Aromatic C | 125.4 |

| -CH₂- (adjacent to OH) | 62.8 |

| -CH₂- (adjacent to naphthalene) | 39.4 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the presence of key functional groups. The absorption bands are reported in wavenumbers (cm⁻¹).

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| ~3300 | O-H (alcohol) stretch | Strong, Broad |

| ~3050 | C-H (aromatic) stretch | Medium |

| ~2930, ~2870 | C-H (aliphatic) stretch | Medium |

| ~1600, ~1500 | C=C (aromatic) stretch | Medium |

| ~1050 | C-O (alcohol) stretch | Strong |

Table 3: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The mass-to-charge ratios (m/z) of the parent ion and major fragments are listed below.

| m/z | Relative Intensity (%) | Assignment |

| 172 | 34.7 | [M]⁺ (Molecular Ion) |

| 141 | 100.0 | [M - CH₂OH]⁺ |

| 142 | 23.8 | |

| 115 | 17.8 | |

| 154 | 9.7 | |

| 139 | 6.8 | |

| 153 | 5.1 | |

| 173 | 4.9 | [M+1]⁺ |

| 128 | 4.5 | |

| 152 | 4.4 |

Table 4: Major peaks in the mass spectrum of this compound.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is commonly employed. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet holder) is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans with a resolution of 4 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized and ionized, typically by electron ionization (EI). For LC-MS, the sample is ionized from the liquid phase, often using electrospray ionization (ESI).

Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for the structural elucidation of this compound.

A general workflow for the spectroscopic analysis of this compound.

Logical relationship of spectroscopic techniques for structural elucidation.

References

Solubility of 2-Naphthaleneethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-naphthaleneethanol, a key intermediate in various synthetic and pharmaceutical applications. Understanding the solubility of this compound in different solvents is critical for process development, formulation design, and ensuring reproducible results in a research setting. This document outlines available solubility data, details established experimental protocols for solubility determination, and illustrates key experimental and conceptual workflows.

Quantitative and Qualitative Solubility Data

The solubility of a compound is a fundamental physicochemical property. Below is a summary of the available quantitative and qualitative solubility data for this compound. It is important to note that while some specific data is available, a comprehensive experimental dataset across a wide range of organic solvents at various temperatures is not readily found in the public domain.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Data Type |

| Water | H₂O | 18.02 | 25 | 7.1 g/L[1] | Experimental |

| Water | H₂O | 18.02 | Not Specified | 4.57 x 10⁻⁴ mol/L* | Calculated[2] |

| Toluene | C₇H₈ | 92.14 | Not Specified | Soluble[3] | Qualitative |

| Acetonitrile | C₂H₃N | 41.05 | Not Specified | Slightly Soluble[1] | Qualitative |

| Chloroform | CHCl₃ | 119.38 | Not Specified | Slightly Soluble[1] | Qualitative |

*Calculated from log₁₀WS = -3.34[2]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for scientific research and development. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[1][4][5][6][7]

Equilibrium Shake-Flask Method

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.[1][4][5]

Materials and Equipment:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Shaking incubator or thermostatted water bath with agitation

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer[1][4][8][9]

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that saturation is reached.[1]

-

Equilibration: Place the vials in a shaking incubator set to the desired constant temperature. Agitate the mixture for a period sufficient to allow the system to reach equilibrium (typically 24-72 hours). The agitation speed should be adequate to keep the solid suspended.[1][4][6]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[1]

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a syringe filter into a clean vial.[1][6]

-

Dilution: Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/L, mg/mL, or mol/L, by accounting for the dilution factor.

Analytical Quantification Methods

The concentration of dissolved this compound in the saturated solution can be determined by various analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the properties of the solvent.

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture.[9][10] A reversed-phase HPLC method with UV detection is well-suited for the analysis of aromatic compounds like this compound.[10][11]

-

Principle: A solution of the sample is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. A UV-Vis detector measures the absorbance of the eluting components at a specific wavelength, and the concentration is determined by comparing the peak area to a calibration curve prepared from standards of known concentration.[10]

2.2.2. UV-Vis Spectrophotometry

For simpler solvent systems where this compound is the only absorbing species at a particular wavelength, UV-Vis spectrophotometry can be a direct and rapid method for quantification.[8][12][13]

-

Principle: This technique measures the absorption of UV-Vis light by the analyte in solution. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).[13]

Visualizations

Experimental and Conceptual Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (CAS 1485-07-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound CAS#: 7228-47-9 [m.chemicalbook.com]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. improvedpharma.com [improvedpharma.com]

- 10. benchchem.com [benchchem.com]

- 11. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

2-Naphthaleneethanol: A Technical Guide to its Potential Antimicrobial and Antifungal Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Naphthalene and its derivatives have long been recognized for their broad-spectrum biological activities. This technical guide focuses on 2-Naphthaleneethanol, a bicyclic aromatic alcohol, and explores its potential as an antimicrobial and antifungal agent. While direct experimental data on this compound is limited, this document synthesizes information from structurally related compounds, including 2-naphthol derivatives and other aromatic alcohols, to infer potential mechanisms of action and guide future research. This guide provides a comprehensive overview of potential antimicrobial and antifungal activities, hypothesized mechanisms, relevant experimental protocols, and logical workflows for the systematic evaluation of this compound.

Introduction

Naphthalene, a simple polycyclic aromatic hydrocarbon, serves as a foundational structure for a multitude of biologically active compounds.[1] The naphthalene moiety is present in several established drugs, highlighting its importance in medicinal chemistry.[1] Derivatives of naphthalene have demonstrated a wide array of pharmacological properties, including antimicrobial and antifungal activities.[1] This has led to a growing interest in exploring various naphthalene-based compounds as potential solutions to combat drug-resistant pathogens.

This compound, with its characteristic naphthalene core and a hydroxyethyl side chain, presents an intriguing candidate for investigation. Its structural similarity to known antimicrobial aromatic alcohols and 2-naphthol derivatives suggests a potential for biological activity. This whitepaper aims to provide a detailed technical framework for researchers interested in exploring the antimicrobial and antifungal applications of this compound.

Potential Antimicrobial and Antifungal Activity of Naphthalene Derivatives

Table 1: Antibacterial Activity of Selected 2-Naphthol Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-(Dimethylaminomethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [2] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [2] |

| 1-(Dimethylaminomethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [2] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [2] |

| 1-(Dimethylaminomethyl)naphthalen-2-ol | Bacillus pumilus 82 | 400 | [2] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Bacillus subtilis ATCC 6633 | 200 | [2] |

Table 2: Antifungal Activity of Selected 2-Naphthol Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 1-(Dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | 400 | [2] |

| 1-(Dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | [2] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Candida albicans ATCC 1023 | 400 | [2] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Aspergillus niger ATCC 6275 | 400 | [2] |

Hypothesized Mechanisms of Action

Based on the known mechanisms of related compounds, this compound is likely to exert its antimicrobial and antifungal effects through one or more of the following pathways:

Disruption of Microbial Cell Membranes

The lipophilic nature of the naphthalene ring suggests that this compound can readily partition into the lipid bilayers of microbial cell membranes. This intercalation can disrupt the membrane's structural integrity and fluidity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[3][4] This mechanism is common for aromatic alcohols and is a primary mode of their antimicrobial action.[3]

Inhibition of Fungal Ergosterol Biosynthesis

A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes.[5] Structurally similar 2-naphthol derivatives have been shown to target lanosterol 14α-demethylase (CYP51), a critical enzyme in this pathway.[2] It is plausible that this compound could also inhibit this or other enzymes in the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates.[6][7]

Experimental Protocols

To systematically evaluate the antimicrobial and antifungal potential of this compound, standardized and robust experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.[8]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial cultures (standard strains and clinical isolates)

-

Spectrophotometer or microplate reader

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth only)

-

Solvent for this compound (e.g., DMSO), if necessary

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final required concentration in the broth.

-

Inoculation: Add the prepared inoculum to each well containing the serially diluted compound.

-

Controls: Include wells for a positive control (microorganism with a known antimicrobial), a negative control (broth only), and a solvent control (microorganism with the solvent used to dissolve this compound).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Microbial cultures

-

Sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland).

-

Plate Inoculation: Uniformly streak the microbial suspension onto the surface of the agar plate using a sterile swab.

-

Disk Impregnation: Impregnate sterile filter paper disks with a known concentration of this compound.

-

Disk Placement: Aseptically place the impregnated disks onto the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.

Experimental Workflow

A logical and systematic workflow is crucial for the efficient evaluation of this compound's antimicrobial potential.

Conclusion and Future Directions

While direct evidence of the antimicrobial and antifungal properties of this compound is currently lacking in scientific literature, the data from structurally related compounds strongly suggest its potential as a valuable lead molecule. Its simple structure and the known bioactivity of the naphthalene scaffold warrant a thorough investigation.

Future research should focus on:

-

Systematic Screening: Evaluating this compound against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

-

Mechanism of Action Studies: Elucidating the precise molecular targets of this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its potency and selectivity.

-

Toxicology Studies: Assessing the cytotoxicity of this compound against human cell lines to determine its therapeutic index.

The systematic approach outlined in this technical guide provides a roadmap for the scientific community to unlock the potential of this compound and contribute to the development of next-generation antimicrobial and antifungal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 8. myadlm.org [myadlm.org]

Discovering Novel Derivatives of 2-Naphthaleneethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 2-Naphthaleneethanol, a simple derivative, offers a versatile starting point for the synthesis of a diverse array of novel compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of the discovery of new derivatives of this compound, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for key synthetic transformations and biological assays are provided to enable researchers to replicate and build upon these findings. Furthermore, this guide summarizes quantitative biological activity data and visualizes key signaling pathways to facilitate the rational design of next-generation therapeutics derived from the this compound core.

Introduction to this compound as a Scaffold

This compound (also known as 2-(2-naphthyl)ethanol) is an aromatic alcohol characterized by a naphthalene bicyclic system linked to a hydroxyethyl group. This structure possesses several advantageous features for drug discovery:

-

Lipophilicity: The naphthalene ring imparts significant lipophilicity, which can enhance membrane permeability and target engagement.

-

Synthetic Tractability: The primary alcohol functionality serves as a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse pharmacophores.

-

Metabolic Stability: The naphthalene ring system can offer greater metabolic stability compared to simpler aromatic rings.[3]

The strategic derivatization of this compound can lead to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6] This guide will explore the synthesis of key intermediates and final derivatives, their biological activities, and the experimental methodologies used to evaluate them.

Synthetic Pathways from this compound

The journey from this compound to novel bioactive derivatives often proceeds through key chemical intermediates. This section details the synthesis of these intermediates and their subsequent transformation into diverse chemical classes.

Oxidation to 2-Naphthaldehyde: A Gateway Intermediate

A crucial first step in the diversification of the this compound scaffold is its oxidation to 2-naphthaldehyde. This aldehyde is a versatile precursor for the synthesis of stilbenes, chalcones, and other derivatives via reactions like the Wittig or Claisen-Schmidt condensations.

This method provides a mild and selective oxidation of the primary alcohol to the aldehyde.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in dichloromethane (DCM).

-

Addition of Catalysts: To this solution, add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq.) and an aqueous solution of potassium bromide (KBr) (1.0 eq.).

-

Initiation of Oxidation: Cool the mixture to 0 °C in an ice bath. While stirring vigorously, slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 eq.). Maintain the pH of the NaOCl solution at approximately 9 by adding sodium bicarbonate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate. Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-naphthaldehyde.

Synthesis of 2-Naphthylacetic Acid

2-Naphthylacetic acid is another valuable intermediate, which can be converted to a variety of amides and esters with potential biological activities. One common route to 2-naphthylacetic acid is via the Willgerodt-Kindler reaction of 2'-acetonaphthone, which can be prepared from naphthalene. However, for the purpose of this guide, we focus on derivatization from the this compound core. A multi-step synthesis can be envisioned where this compound is first converted to 2-(2-bromoethyl)naphthalene, followed by cyanation and hydrolysis to afford 2-naphthylacetic acid.

-

Bromination (Illustrative): Treat this compound with a suitable brominating agent like phosphorus tribromide (PBr₃) in an appropriate solvent to yield 2-(2-bromoethyl)naphthalene.

-

Cyanation: React 2-(2-bromoethyl)naphthalene with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to form 2-(naphthalen-2-yl)acetonitrile.

-

Hydrolysis: Hydrolyze the resulting nitrile under acidic or basic conditions to yield 2-naphthylacetic acid.

Biological Activities of Novel this compound Derivatives

The structural diversity achievable from this compound translates into a wide range of biological activities. This section summarizes the quantitative data for some of the most promising activities.

Anticancer Activity

Many naphthalene derivatives exhibit potent cytotoxic effects against various cancer cell lines. The data below is a compilation from studies on various naphthalene-based compounds, illustrating the potential of this scaffold.

| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Naphthalene-Chalcone | Compound 2j | A549 (Lung) | 7.835 ± 0.598 | [7] |

| Naphthalene-Chalcone | Compound 2e | A549 (Lung) | 20.6 ± 0.52 | [7] |

| Naphthalene-Chalcone | Compound 2i | A549 (Lung) | 21.4 ± 2.6 | [7] |

| Naphthalene-Triazole Spirodienone | Compound 6a | MDA-MB-231 (Breast) | 0.03 | [3] |

| Naphthalene-Triazole Spirodienone | Compound 6a | Hela (Cervical) | 0.07 | [3] |

| Naphthalene-Triazole Spirodienone | Compound 6a | A549 (Lung) | 0.08 | [3] |

| Naphthalene-based Thiosemicarbazone | Compound 6 | LNCaP (Prostate) | >50% death | [8] |

Antimicrobial Activity

The naphthalene scaffold is also a promising starting point for the development of new antimicrobial agents.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Naphthalene-Chalcone | Compound 2j | C. albicans | 15.625 | [7] |

| Naphthalene-Chalcone | Compound 2j | C. krusei | 15.625 | [7] |

| Naphthalene-Chalcone | Compound 2j | S. aureus | 31.250 | [7] |

| Naphthalene-Chalcone | Compound 2j | S. epidermis | 31.250 | [7] |

| Naphthalene-Sulfonamide | Compound 5b | E. coli | 10 | [9] |

| Naphthalene-Sulfonamide | Compound 5e | S. aureus | 25 | [9] |

Anti-inflammatory, Antiviral, and Enzyme Inhibitory Activities

Beyond anticancer and antimicrobial effects, derivatives of this compound have shown potential in other therapeutic areas.

| Activity | Derivative Class | Compound/Target | IC50 / ED50 (µM) | Reference |

| Anti-inflammatory | Naphthol Derivative | TAC / L-type Ca2+ current | 0.8 | [3] |

| Antiviral (HIV-1) | Naphthalenedisulfonic acid | Biphenyl spacer derivative | 7.6 | [7] |

| Antiviral (HIV-2) | Naphthalenedisulfonic acid | Biphenyl spacer derivative | 36 | [7] |

| Enzyme Inhibition | Naphthalene-Chalcone | VEGFR-2 | 0.098 ± 0.005 | [7] |

| Enzyme Inhibition | Naphthalene-Sulfonamide | STAT3 | 3.01 (Compound 5e) | [9] |

| Enzyme Inhibition | Naphthalene-Sulfonamide | Topoisomerase IV (E. coli) | 5.3 (Compound 5b) | [9] |

Detailed Experimental Protocols for Biological Assays

This section provides detailed methodologies for key in vitro assays to evaluate the biological activity of novel this compound derivatives.

In Vitro Anticancer Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[10]

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well. Incubate for 4 hours.[10]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curves.[10]

This assay is used to identify compounds that interfere with microtubule dynamics.

-

Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), glycerol (15%), and a fluorescent reporter in a general tubulin buffer. Keep on ice.

-

Assay Setup: In a pre-warmed 96-well plate, add the test compound, positive controls (e.g., nocodazole as an inhibitor, paclitaxel as an enhancer), and a vehicle control.

-

Initiation of Polymerization: To each well, add the ice-cold tubulin reaction mix.

-

Data Acquisition: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).

-

Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The effect of the test compounds can be quantified by comparing parameters such as the maximum polymerization rate and the final extent of polymerization to the controls.

In Vitro Antimicrobial Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (inoculum without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

-

Reagent Preparation: Prepare a master mix containing kinase buffer, a suitable substrate, and ATP.

-

Assay Setup: In a 96-well plate, add the master mix. Then add the test inhibitor at various concentrations, a positive control (no inhibitor), and a blank (no enzyme).

-

Kinase Reaction: Initiate the reaction by adding the VEGFR-2 enzyme to the wells (except the blank). Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction and measure the amount of ATP remaining using a luminescence-based detection reagent (e.g., ADP-Glo™). A higher luminescence signal indicates greater inhibition of kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by novel this compound derivatives is crucial for their development as therapeutic agents. This section visualizes two key pathways that are often targeted by naphthalene-based compounds.

Inhibition of Tubulin Polymerization

Several anticancer agents derived from the naphthalene scaffold exert their effects by disrupting microtubule dynamics, which are essential for cell division. These compounds can bind to tubulin, inhibiting its polymerization into microtubules and leading to mitotic arrest and apoptosis.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[12] Naphthalene-based inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its downstream signaling.

Conclusion

This compound is a highly valuable and versatile starting material for the discovery of novel therapeutic agents. Its straightforward derivatization allows for the exploration of vast chemical space, leading to compounds with potent and diverse biological activities. This technical guide has provided a framework for the synthesis, biological evaluation, and mechanistic understanding of novel this compound derivatives. The detailed experimental protocols and summarized quantitative data offer a practical resource for researchers in the field of medicinal chemistry and drug development. The continued exploration of this scaffold holds significant promise for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential anti-AIDS agents. Synthesis and antiviral activity of naphthalenesulfonic acid derivatives against HIV-1 and HIV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [open.bu.edu]

- 9. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro tubulin polymerization assay [bio-protocol.org]

- 11. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Navigating the Thermochemical Landscape of 2-Naphthaleneethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthaleneethanol (C₁₂H₁₂O) is a key aromatic alcohol intermediate in organic synthesis and drug discovery. A thorough understanding of its thermochemical properties is fundamental for process optimization, safety assessments, and computational modeling of its behavior in various chemical systems. This technical guide provides a summary of available calculated thermochemical data for this compound, a detailed, generalized experimental protocol for the determination of its enthalpy of combustion, and a visual workflow for thermochemical data acquisition.

Core Thermochemical Data

The following tables summarize the calculated thermochemical and physical properties of this compound. These values, obtained from group contribution methods, serve as valuable estimates in the absence of experimental data.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Symbol | Value | Unit | Source / Method |

| Enthalpy of Formation (gas, 298.15 K) | ΔfH°gas | -27.11 | kJ/mol | Joback Method[2] |

| Gibbs Free Energy of Formation (298.15 K) | ΔfG° | 122.77 | kJ/mol | Joback Method[2] |

| Enthalpy of Fusion | ΔfusH° | 21.60 | kJ/mol | Joback Method[2] |

| Enthalpy of Vaporization | ΔvapH° | 63.56 | kJ/mol | Joback Method[2] |

Table 2: Calculated Physicochemical Properties of this compound

| Property | Symbol | Value | Unit | Source / Method |

| Normal Boiling Point | Tboil | 616.78 | K | Joback Method[2] |

| Critical Temperature | Tc | 829.29 | K | Joback Method[2] |

| Critical Pressure | Pc | 3392.03 | kPa | Joback Method[2] |

| Octanol/Water Partition Coefficient | logPoct/wat | 2.375 | - | Crippen Method[2] |

| Water Solubility (log10) | log10WS | -3.34 | mol/l | Crippen Method[2] |

| McGowan's Characteristic Volume | McVol | 142.590 | ml/mol | McGowan Method[2] |

Note on Calculation Methods:

-

The Joback Method is a group contribution method used to predict various thermophysical properties of pure organic compounds based on their molecular structure.[3][4][5] It assumes that the properties are a sum of contributions from the different functional groups within the molecule.[3][4]

-

The Crippen Method is a group contribution method specifically designed for the estimation of the octanol-water partition coefficient (logP) and, by extension, water solubility.[6][7]

Experimental Protocol: Determination of the Enthalpy of Combustion of this compound

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which can be measured experimentally using bomb calorimetry. The following is a generalized protocol for this procedure, adapted for a solid sample like this compound.

Objective: To determine the standard enthalpy of combustion (ΔcH°) of solid this compound using an adiabatic bomb calorimeter and to subsequently calculate its standard enthalpy of formation (ΔfH°).

Apparatus and Materials:

-

Adiabatic bomb calorimeter

-

High-pressure oxygen cylinder with a regulator

-

Analytical balance (± 0.0001 g)

-

Pellet press

-

Ignition wire (e.g., nichrome or platinum) of known heat of combustion per unit length

-

Crucible (silica or platinum)

-

This compound (solid, high purity)

-

Benzoic acid (certified standard for calibration)

-

Distilled water

-

Thermometer with high resolution (e.g., ± 0.001 °C) or a digital temperature sensor

Procedure:

-

Calibration of the Calorimeter:

-

Accurately weigh approximately 1 g of benzoic acid into a pellet using the pellet press.

-

Measure and weigh a piece of ignition wire (approx. 10 cm).

-

Secure the benzoic acid pellet in the crucible and attach the ignition wire to the electrodes of the bomb head, ensuring it is in contact with the pellet.

-

Add 1 mL of distilled water to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.

-

Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 25-30 atm.[8][9][10] Check for leaks.

-

Place the bomb in the calorimeter bucket, add a precise volume of distilled water (e.g., 2000 mL) to submerge the bomb, and assemble the calorimeter.[9][10]

-

Allow the system to reach thermal equilibrium while stirring. Record the temperature at regular intervals for a few minutes to establish a baseline.

-

Ignite the sample.

-

Record the temperature at short intervals until a maximum temperature is reached and then for a few minutes after to establish a post-combustion baseline.

-

Depressurize the bomb, open it, and measure the length of the unburnt ignition wire.

-

Calculate the heat capacity (C) of the calorimeter using the known enthalpy of combustion of benzoic acid.

-

-

Combustion of this compound:

-

Repeat the procedure described in step 1, using a pellet of this compound (approximately 0.8-1.0 g) instead of benzoic acid.

-

Perform at least three replicate experiments to ensure the reproducibility of the results.

-

Data Analysis and Calculations:

-

Corrected Temperature Rise (ΔT): Account for heat exchange with the surroundings by extrapolating the pre- and post-combustion temperature baselines to the time of ignition.

-

Total Heat Released (q_total):

-

q_total = C * ΔT

-

-

Heat from Ignition Wire (q_wire):

-

q_wire = (length of wire burned) * (heat of combustion per unit length of wire)

-

-

Heat of Combustion of this compound (ΔcH°):

-

The total heat released is the sum of the heat from the combustion of the sample and the ignition wire.

-

q_sample = q_total - q_wire

-

ΔcH° = q_sample / (moles of this compound)

-

-

Calculation of Enthalpy of Formation (ΔfH°):

-

The standard enthalpy of formation of this compound can be calculated from its standard enthalpy of combustion using Hess's Law.[11][12][13][14]

-

The balanced combustion reaction for this compound is: C₁₂H₁₂O(s) + 14.5 O₂(g) → 12 CO₂(g) + 6 H₂O(l)

-

The enthalpy of formation is calculated as follows: ΔfH°(C₁₂H₁₂O, s) = [12 * ΔfH°(CO₂, g) + 6 * ΔfH°(H₂O, l)] - ΔcH°(C₁₂H₁₂O, s)

-

Use the standard enthalpies of formation for CO₂(g) and H₂O(l) from reliable sources.

-

Visualization of Thermochemical Data Determination Workflow

The following diagram illustrates the general workflow for the experimental determination and subsequent calculation of the standard enthalpy of formation of an organic compound.

Caption: Workflow for determining the enthalpy of formation.

This technical guide provides a consolidated source of calculated thermochemical data for this compound and a detailed, generalized protocol for its experimental determination. While the provided calculated values offer a valuable starting point, experimental verification is crucial for applications requiring high accuracy. The outlined bomb calorimetry procedure, coupled with calculations based on Hess's Law, represents the standard approach for obtaining reliable thermochemical data for this and other similar organic compounds.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 1485-07-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Joback method - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ivypanda.com [ivypanda.com]

- 9. nsuworks.nova.edu [nsuworks.nova.edu]

- 10. web.williams.edu [web.williams.edu]

- 11. tutorchase.com [tutorchase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. savemyexams.com [savemyexams.com]

The Diverse Biological Activities of Naphthalene-Based Compounds: A Technical Guide for Researchers

An in-depth exploration of the therapeutic potential of naphthalene scaffolds, detailing their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental methodologies, and key signaling pathways.

The rigid, bicyclic aromatic structure of naphthalene has positioned it as a privileged scaffold in medicinal chemistry. Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties and leading to the development of numerous biologically active compounds.[1] This technical guide delves into the significant body of research surrounding naphthalene derivatives, summarizing their quantitative biological activities, providing detailed experimental protocols for their evaluation, and visualizing the intricate signaling pathways through which they exert their effects.

Anticancer Activities

Naphthalene-based compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes and signaling pathways crucial for tumor growth and proliferation.

Quantitative Anticancer Data

The anticancer efficacy of various naphthalene derivatives has been quantified using the half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function. The lower the IC50 value, the more potent the compound. The following tables summarize the in vitro anticancer activities of several classes of naphthalene derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Naphthalene-Substituted Triazole Spirodienones

| Compound | R¹ Group | R² Group | IC50 (μM) vs. MDA-MB-231 (Breast Cancer) | IC50 (μM) vs. HeLa (Cervical Cancer) | IC50 (μM) vs. A549 (Lung Cancer) | Reference |

| 6a | Naphthyl | Phenyl | 0.03 | 0.07 | 0.08 | [1] |

| 6b | Naphthyl | 4-Methylphenyl | 0.05 | 0.12 | 0.15 | [1] |

| 6c | Naphthyl | 4-Chlorophenyl | 0.04 | 0.09 | 0.11 | [1] |

| 6d | Naphthyl | 4-Trifluoromethylphenyl | 0.06 | 0.15 | 0.18 | [1] |

Table 2: Cytotoxic Activity of Naphthalene-1,4-dione Analogues

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| 44 | HEC1A (Endometrial Cancer) | 6.4 | [2] |

| BH10 | HEC1A (Endometrial Cancer) | ~1 | [2] |

Table 3: Cytotoxic Activity of Naphthalene-Based Thiosemicarbazone Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

| 6 | LNCaP (Prostate Cancer) | >50% death | [3] |

| 8 | LNCaP (Prostate Cancer) | Inhibitory effect | [3] |

| 11 | LNCaP (Prostate Cancer) | Inhibitory effect | [3] |

Table 4: Cytotoxic Activity of Naphthalene-Chalcone Hybrids

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| 2j | A549 (Lung Cancer) | 7.835 ± 0.598 | [4] |

Mechanisms of Anticancer Action

Naphthalene derivatives employ a variety of mechanisms to combat cancer cells, including:

-

Induction of Apoptosis: Many naphthalene compounds trigger programmed cell death, a crucial mechanism for eliminating cancerous cells. This is often achieved through the modulation of the Bcl-2 family of proteins and the activation of caspases.[5][6]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, preventing cancer cells from proliferating.[7][8]

-

Tubulin Polymerization Inhibition: Several naphthalene derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds disrupt mitosis and lead to cell death.[7][9]

-

Enzyme Inhibition: Naphthalene-based molecules have been shown to inhibit various enzymes critical for cancer cell survival and progression, such as protein kinases and topoisomerases.[10][11]

Signaling Pathways in Anticancer Activity

The anticancer effects of naphthalene derivatives are often mediated through the modulation of specific signaling pathways.

Naphthalene compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of caspase-3.

Caption: Apoptosis induction by naphthalene compounds.

Certain naphthalene derivatives can cause cell cycle arrest at the G2/M transition, preventing cells from entering mitosis. This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Caption: G2/M cell cycle arrest by naphthalene compounds.

Antimicrobial Activities

Naphthalene derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. Several naphthalene-based drugs, such as nafcillin, naftifine, and terbinafine, are already in clinical use.[9]

Quantitative Antimicrobial Data

The antimicrobial efficacy of naphthalene derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 5: Antimicrobial Activity of Naphthalene-Chalcone Derivatives

| Compound | Microorganism | MIC50 (µg/mL) | Reference |

| 2f | S. epidermis | 15.6 | [12] |

| 2d | E. faecalis | 15.6 | [12] |

| 2j | E. faecalis | 15.6 | [12] |

| 2b | C. albicans | 15.6 | [12] |

| 2c | C. albicans | 15.6 | [12] |

| 2e | C. albicans | 15.6 | [12] |

| 2j | C. albicans | 15.6 | [12] |

| 2j | C. krusei | 15.6 | [12] |

Table 6: Antibacterial Activity of Dihydroxynaphthalene-Derivative bis-QACs

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5d | S. aureus | 1.95 | [5] |

| 6d | S. aureus | 1.95 | [5] |

| 5d | E. faecalis | 3.9 | [5] |

| 6d | E. faecalis | 3.9 | [5] |

| 5d | P. aeruginosa | 7.8 | [5] |

| 6d | P. aeruginosa | 7.8 | [5] |

Anti-inflammatory Activities

Several naphthalene-based compounds, including the widely used non-steroidal anti-inflammatory drugs (NSAIDs) naproxen and nabumetone, exhibit potent anti-inflammatory properties. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of naphthalene derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with a preference for COX-2 inhibition to minimize gastrointestinal side effects.

Table 7: COX Inhibitory Activity of Naphthalene Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Pyrazole Derivative (PYZ16) | - | 0.52 | [13] |

| 1,3,4-Oxadiazole Derivative (ODZ2) | - | 0.48 | [13] |

| Pyrazole Derivative (PYZ31) | - | 0.01987 | [13] |

Signaling Pathways in Anti-inflammatory Activity

Naphthalene derivatives can modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

The NF-κB pathway is a central regulator of inflammation. Naphthalene derivatives can inhibit this pathway by preventing the degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and unable to activate the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB pathway.

Neuroprotective Activities

Emerging research suggests that naphthalene derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's. Their mechanisms of action include the inhibition of enzymes such as acetylcholinesterase (AChE).

Quantitative Neuroprotective Data

The neuroprotective potential of naphthalene derivatives can be evaluated by their ability to inhibit enzymes implicated in neurodegeneration.

Table 8: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | AChE IC50 (µM) | Reference |

| 3a | 12.53 | [10] |

| Chalcone 15 | 0.11 nM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of naphthalene-based compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with various concentrations of the naphthalene compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: MTT assay experimental workflow.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Prepare serial two-fold dilutions of the naphthalene compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to analyze changes in protein expression levels in response to treatment with a compound.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.[1][9]

Conclusion

The naphthalene scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities of naphthalene-based compounds, including their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore their significance in medicinal chemistry. This guide provides a foundational resource for researchers in the field, offering a structured overview of quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms. Further exploration and optimization of naphthalene derivatives hold the potential to yield novel and more effective treatments for a wide range of diseases.

References

- 1. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: < /i>In silico< //i> identification, < /i>in vitro< //i> and < /i>in vivo< //i> validation [lirias.kuleuven.be]

- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. style | Graphviz [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. aminer.org [aminer.org]

- 13. pubs.acs.org [pubs.acs.org]

2-Naphthaleneethanol: A Technical Guide to Safety, Handling, and Toxicological Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available toxicological information for 2-Naphthaleneethanol (CAS No. 1485-07-0). The information is compiled to assist laboratory personnel in performing risk assessments and implementing safe handling procedures.

Chemical and Physical Properties

This compound is a solid aromatic alcohol. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O | [1][2] |

| Molecular Weight | 172.22 g/mol | [1][3] |

| Appearance | Solid, powder, off-white | [2][3][4] |

| Melting Point | 61 - 68 °C | [4][5] |

| Boiling Point | 180 - 184 °C at 15-20 mmHg | [3][5] |

| Purity | 98% | [2][3] |

Toxicological Data and Hazard Identification

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information provided by companies to ECHA C&L Inventory.[4]

No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[5]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD guidelines are typically followed for such evaluations. Below are summaries of relevant, representative protocols.